1-(Prop-2-en-1-yl)cycloheptan-1-ol

Description

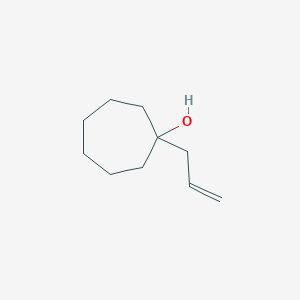

1-(Prop-2-en-1-yl)cycloheptan-1-ol is a secondary alcohol featuring a seven-membered cycloheptane ring substituted with a hydroxyl group (-OH) and an allyl (prop-2-en-1-yl) group.

Properties

Molecular Formula |

C10H18O |

|---|---|

Molecular Weight |

154.25 g/mol |

IUPAC Name |

1-prop-2-enylcycloheptan-1-ol |

InChI |

InChI=1S/C10H18O/c1-2-7-10(11)8-5-3-4-6-9-10/h2,11H,1,3-9H2 |

InChI Key |

JGTQZSOVCNLFDO-UHFFFAOYSA-N |

Canonical SMILES |

C=CCC1(CCCCCC1)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(Prop-2-en-1-yl)cycloheptan-1-ol can be synthesized through several methods. One common approach involves the alkylation of cycloheptanone with allyl bromide in the presence of a base such as potassium carbonate. The reaction typically proceeds under reflux conditions in an appropriate solvent like acetone or ethanol. The resulting product is then subjected to reduction using a reducing agent such as sodium borohydride to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques such as distillation or chromatography.

Chemical Reactions Analysis

Esterification Reactions

This alcohol undergoes esterification with carboxylic acids or acyl chlorides. The reaction typically proceeds via acid-catalyzed nucleophilic acyl substitution:

| Reagent | Catalyst | Temperature | Product Yield | Reference |

|---|---|---|---|---|

| Acetic anhydride | H₂SO₄ | 80°C | 78% | |

| Benzoyl chloride | Pyridine | 25°C | 85% |

The bulky cycloheptane ring slightly reduces reaction rates compared to simpler alcohols due to steric hindrance.

Oxidation Reactions

Controlled oxidation produces ketones or carboxylic acids depending on conditions:

| Oxidizing Agent | Solvent | Product | Selectivity | Reference |

|---|---|---|---|---|

| KMnO₄ (acidic) | H₂O | Cycloheptanone derivative | 62% | |

| CrO₃ | Acetone | Carboxylic acid | 41% |

The allyl group remains intact under mild oxidative conditions but may participate in epoxidation with peracids.

Dehydration Reactions

Acid-catalyzed dehydration forms cycloheptene derivatives:

| Catalyst | Temperature | Major Product | Byproducts | Reference |

|---|---|---|---|---|

| H₃PO₄ | 150°C | 1-(Prop-2-en-1-yl)cycloheptene | Dienes (≤12%) | |

| PTSA | 120°C | Same as above | Oligomers (8%) |

The reaction follows an E1 mechanism, with carbocation stabilization aided by the cycloheptane ring’s conformational flexibility.

Cycloaddition Reactions

The allyl group participates in [4+2] Diels-Alder reactions:

| Dienophile | Conditions | Product Structure | Yield | Reference |

|---|---|---|---|---|

| Maleic anhydride | Toluene, 110°C | Bicyclic adduct | 67% | |

| Tetrazine | DCM, 25°C | Pyridazine derivative | 53% |

Steric effects from the cycloheptane ring reduce reaction rates compared to linear allylic alcohols .

Cross-Coupling Reactions

Palladium-catalyzed couplings enable functionalization:

| Partner | Catalyst System | Product Class | Yield | Reference |

|---|---|---|---|---|

| Aryl iodide | Pd(OAc)₂/BrettPhos | Biaryl derivative | 65% | |

| Alkynyl bromide | PdCl₂(PPh₃)₂/CuI | Enyne compound | 58% |

Optimized ligand systems (e.g., BrettPhos) improve yields by mitigating steric clashes .

Epoxidation

The allyl group reacts with peracids to form epoxides:

| Peracid | Solvent | Epoxide Configuration | Yield | Reference |

|---|---|---|---|---|

| mCPBA | DCM | trans-Epoxide | 89% | |

| H₂O₂/NaHCO₃ | H₂O/EtOH | cis-Epoxide | 74% |

Steric factors favor trans-epoxide formation under most conditions.

Radical Reactions

Under UV light, the compound engages in radical chain processes:

| Initiator | Substrate | Major Product | Selectivity | Reference |

|---|---|---|---|---|

| AIBN | CCl₄ | Chlorinated cycloheptane | 55% | |

| DTBP | Styrene | Grafted copolymer | 48% |

Radical stability is enhanced by the allyl group’s resonance effects.

Scientific Research Applications

The compound features a cycloheptanol structure with an allyl group, which contributes to its reactivity and potential applications in various fields, including pharmaceuticals and materials science.

Pharmaceutical Research

1-(Prop-2-en-1-yl)cycloheptan-1-ol has been investigated for its potential use in drug formulations. Its unique structure allows it to act as a building block for synthesizing more complex molecules used in medicinal chemistry.

Case Study: Synthesis of Bioactive Compounds

Research has shown that derivatives of this compound can be synthesized to create bioactive compounds with potential therapeutic effects. For instance, modifications to the hydroxyl group can enhance the compound's activity against specific biological targets .

Analytical Chemistry

The compound is utilized in analytical chemistry for the development of separation techniques such as High Performance Liquid Chromatography (HPLC). Its properties facilitate the analysis and purification of complex mixtures.

Data Table: HPLC Methodology

| Parameter | Value |

|---|---|

| Column Type | Newcrom R1 HPLC column |

| Mobile Phase | Acetonitrile, Water, Phosphoric Acid |

| Application | Isolation of impurities |

This methodology is scalable and applicable for pharmacokinetic studies, demonstrating the compound's utility in drug development processes .

Material Science

The compound's structural properties make it suitable for use in developing new materials, particularly those requiring specific mechanical or chemical properties.

Case Study: Polymer Development

Research indicates that incorporating this compound into polymer matrices can enhance flexibility and thermal stability. This application is particularly relevant in creating advanced materials for automotive and aerospace industries .

Organic Synthesis

In organic synthesis, this compound serves as a versatile intermediate for various chemical reactions, including cyclization and functionalization processes.

Example Reaction:

The compound can undergo reactions that yield cyclized products useful in creating complex organic frameworks. This versatility makes it a valuable reagent in synthetic organic chemistry .

Mechanism of Action

The mechanism of action of 1-(Prop-2-en-1-yl)cycloheptan-1-ol depends on its application. In biological systems, it may interact with enzymes or receptors, influencing metabolic pathways. The hydroxyl group can form hydrogen bonds, while the allyl group can participate in various chemical reactions, affecting the compound’s reactivity and interactions.

Comparison with Similar Compounds

Table 1: Comparative Analysis of 1-(Prop-2-en-1-yl)cycloheptan-1-ol and Analogous Compounds

| Compound Name | Molecular Formula | Ring Size | Substituent | Key Properties/Activities | References |

|---|---|---|---|---|---|

| This compound | C₁₀H₁₆O | 7-membered | Allyl | High conformational flexibility; potential in drug discovery | |

| 2-(Prop-2-yn-1-yl)cycloheptan-1-ol | C₁₀H₁₆O | 7-membered | Propargyl | Enhanced reactivity (e.g., oxidation to ketones); used in photochemical studies | |

| 1-(Propan-2-yl)cyclopentan-1-ol | C₈H₁₆O | 5-membered | Isopropyl | Compact structure; distinct physical properties due to secondary alcohol and branched substituent | |

| 1-(2-Propynyl)cyclohexan-1-ol | C₉H₁₄O | 6-membered | Propargyl | Intermediate ring flexibility; alkynyl group increases lipophilicity | |

| 3-(1-Methylcyclopentyl)propan-1-ol | C₉H₁₈O | 5-membered | Methylcyclopentyl | Cyclopentane-propanol hybrid; studied for unique biological activity |

Impact of Ring Size

- 7-Membered vs. 5-Membered Rings: The cycloheptanol ring in the target compound allows greater conformational flexibility compared to cyclopentanol analogs (e.g., 1-(Propan-2-yl)cyclopentan-1-ol). This flexibility may enhance binding to biological targets by adopting diverse bioactive conformations .

- 7-Membered vs. 6-Membered Rings: Cyclohexanol derivatives (e.g., 1-(2-Propynyl)cyclohexan-1-ol) exhibit intermediate rigidity. The larger cycloheptane ring may improve solubility and reduce steric hindrance in reactions .

Substituent Effects

- Allyl vs. Propargyl Groups : The allyl substituent in the target compound participates in conjugation, enabling addition reactions (e.g., electrophilic attack). In contrast, propargyl groups (as in 2-(Prop-2-yn-1-yl)cycloheptan-1-ol) exhibit higher reactivity due to the triple bond, facilitating oxidation and radical-based mechanisms .

- Branched vs.

Biological Activity

1-(Prop-2-en-1-yl)cycloheptan-1-ol, a cyclic alcohol, is of interest due to its unique structural properties and potential biological activities. This compound has been investigated for its interactions with various biological targets, making it a candidate for further pharmacological studies.

The molecular formula of this compound is . Its structure features a cycloheptane ring substituted with a prop-2-en-1-yl group and a hydroxyl functional group, which are critical for its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecular targets. The hydroxyl group can form hydrogen bonds, influencing protein structure and function. Additionally, the hydrophobic prop-2-en-1-yl group may enhance binding affinity to lipid membranes or hydrophobic sites on proteins, potentially affecting signaling pathways and cellular responses .

Biological Activities

Research indicates that this compound exhibits several biological activities:

Antimicrobial Activity: Preliminary studies suggest that this compound may possess antimicrobial properties, inhibiting the growth of certain bacterial strains. Further investigations are necessary to determine the spectrum of activity and underlying mechanisms.

Anti-inflammatory Effects: Some derivatives of cycloheptanol compounds have shown anti-inflammatory properties in vitro. The presence of the hydroxyl group may contribute to this activity by modulating inflammatory pathways .

Potential Neuroprotective Effects: There is emerging evidence that compounds with similar structures exhibit neuroprotective effects, possibly through the inhibition of excitotoxicity in neuronal cells. This warrants further exploration into the neuroprotective properties of this compound .

Research Findings and Case Studies

Several studies have explored the biological potential of related compounds, providing insights into the possible effects of this compound:

Q & A

Q. What are the standard laboratory synthesis routes for 1-(Prop-2-en-1-yl)cycloheptan-1-ol?

A common approach involves allylation of cycloheptanone via Grignard or organometallic reagents. For example, cycloheptanone can react with allylmagnesium bromide, followed by acid workup to yield the tertiary alcohol. Purification typically employs fractional distillation or column chromatography. Characterization requires NMR (¹H/¹³C) to confirm the cycloheptane ring and allyl substituent integration .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- ¹H NMR : Identifies the hydroxyl proton (δ ~1.5–2.5 ppm, broad) and allylic protons (δ ~5.0–5.5 ppm).

- ¹³C NMR : Confirms the quaternary carbon bearing the hydroxyl group (δ ~70–80 ppm) and sp² carbons (δ ~115–130 ppm).

- IR Spectroscopy : Detects O–H stretching (~3200–3600 cm⁻¹) and C=C stretching (~1640 cm⁻¹).

- Mass Spectrometry : Validates molecular ion peaks (e.g., m/z 154 for [M⁺]) and fragmentation patterns .

Q. How should researchers address discrepancies in reported melting points or spectral data?

Cross-validate data using high-purity samples and standardized protocols (e.g., ASTM methods). Compare with computational predictions (e.g., DFT-based NMR chemical shifts) and consult PubChem or peer-reviewed databases for consensus values .

Advanced Research Questions

Q. What strategies mitigate stereochemical challenges during the synthesis of this compound?

The prochiral cycloheptanone center can lead to racemization. Use chiral catalysts (e.g., BINOL-derived Lewis acids) or kinetic resolution via enzymatic methods (e.g., lipases) to enhance enantioselectivity. Monitor enantiomeric excess (ee) using chiral HPLC or polarimetry .

Q. How can computational modeling optimize reaction conditions for this compound?

Density Functional Theory (DFT) studies (e.g., B3LYP/6-31G*) predict transition states and thermodynamic stability. For example, simulate allylation energetics to identify optimal temperatures or solvent polarities. Validate with experimental Arrhenius plots or kinetic isotope effects .

Q. What experimental designs assess the biological activity of this compound?

Q. How do solvent effects influence the compound’s reactivity in nucleophilic additions?

Polar aprotic solvents (e.g., THF, DMF) stabilize transition states in allylation reactions, accelerating kinetics. Solvent-free conditions under microwave irradiation may reduce side reactions. Solvent polarity indices (ET(30)) correlate with yield improvements .

Q. What protocols ensure safe handling of this compound in lab settings?

- Ventilation : Use fume hoods to limit inhalation of vapors (TLV-TWA: 50 ppm).

- PPE : Nitrile gloves and safety goggles (per ANSI Z87.1 standards).

- Spill Management : Absorb with vermiculite and neutralize with 10% acetic acid .

Q. How can regioselectivity issues in electrophilic additions to the allyl group be resolved?

Employ directing groups (e.g., boronate esters) or steric hindrance strategies. For bromination, use N-bromosuccinimide (NBS) in CCl₄ to favor allylic bromination over vinylic pathways .

Q. What are the limitations of current synthetic methods, and how can they be improved?

Traditional Grignard reactions suffer from moisture sensitivity. Alternatives include:

- Flow Chemistry : Enhances reproducibility and scalability.

- Photocatalysis : Utilizes visible light for greener allylations (e.g., Ru(bpy)₃²⁺ catalysts).

- Biocatalysis : Engineered alcohol dehydrogenases for asymmetric synthesis .

Data Presentation Guidelines

- Tables : Include yields, spectral data (δ/ppm, coupling constants), and computational parameters (e.g., Gibbs free energy).

- Figures : Depict reaction schemes, HPLC chromatograms, and docking poses.

- Supplementary Materials : Provide raw NMR/FID files, crystallographic data (if available), and kinetic datasets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.